molecular formula C7H5ClN4 B12984552 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B12984552
M. Wt: 180.59 g/mol
InChI Key: OROWHXMBRROHAZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 2-chloro-6-bromopyridine with 1H-1,2,4-triazole under specific conditions. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like tert-butanol/water mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce various oxidized triazole derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROWHXMBRROHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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